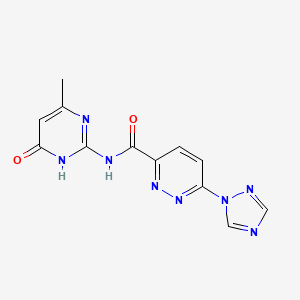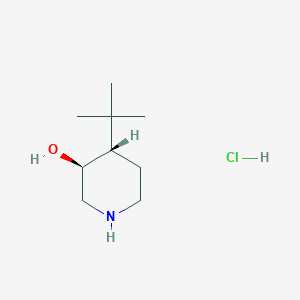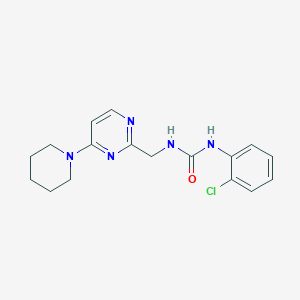
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity Prediction
A one-pot condensation method leads to the formation of novel bicyclic systems, including compounds structurally related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide. These compounds are synthesized from 5-oxopyrrolidine-3-carboxylic acids and have their structures confirmed via IR, 1H NMR, and liquid chromato-mass spectrometry. Biological activity prediction through PASS prediction showcases potential applications in various therapeutic areas (Kharchenko, Detistov, & Orlov, 2008).
Metabolism and Disposition Studies
The use of 19F-NMR spectroscopy in a drug-discovery program highlights the importance of studying the metabolic fate and excretion balance of related compounds. For instance, a closely related molecule, N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, and its analogs have been extensively studied for their metabolic pathways and potential applications in treating diseases like HIV. These studies reveal that the compounds are primarily eliminated through metabolism, with major metabolites identified in animal models (Monteagudo et al., 2007).
Application in Polymer Chemistry
Novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties have been synthesized for potential applications in material science. These polymers show promising properties such as high thermal stability and solubility in various organic solvents. Their synthesis from aromatic diamines like 2,5-bis-(aminopyridine-2-yl)-1,3,4-oxadiazole showcases the versatility of this compound related compounds in the development of advanced materials (Mansoori & Ghanbari, 2015).
Antimicrobial and Antituberculosis Activity
Compounds with structures related to this compound have been synthesized and tested against Mycobacterium tuberculosis. These studies demonstrate the potential of such compounds to act as carboxylic acid isosteres, with modifications enhancing their antimicrobial and antituberculosis activities. The research indicates the promise of these compounds in developing new treatments for infectious diseases (Gezginci, Martin, & Franzblau, 1998).
作用機序
Target of Action
The primary targets of the compound are yet to be identified. It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities
Mode of Action
The exact mode of action of this compound is not fully understood. It is believed to interact with its targets in a way that leads to changes in cellular processes. The presence of the 1,2,4-oxadiazole moiety is known to contribute to the compound’s biological activity .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its broad spectrum of biological activities . The specific pathways and their downstream effects are subject to further investigation.
Result of Action
The compound’s action results in a range of biological effects. For instance, 1,2,4-oxadiazole derivatives have been found to exhibit anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . .
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-3-5-13(6-4-10)20-9-12(7-15(20)21)16(22)17-8-14-18-11(2)19-23-14/h3-6,12H,7-9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUATVWTEKIGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)
![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)
![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)

![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)
![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)
![3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3005152.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B3005153.png)
